- LiHMDS-Promoted Palladium or Iron-Catalyzed ipso-Defluoroborylation of Aryl Fluorides, Organic Letters, 2018, 20(18), 5564-5568

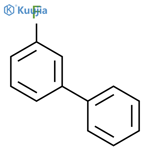

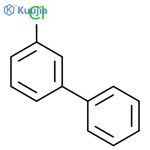

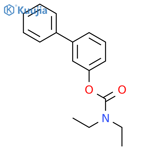

Cas no 912844-88-3 (2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

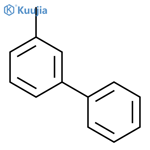

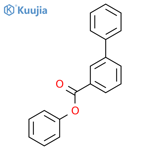

![2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure](https://it.kuujia.com/scimg/cas/912844-88-3x500.png)

912844-88-3 structure

Nome del prodotto:2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Numero CAS:912844-88-3

MF:C18H21BO2

MW:280.169145345688

MDL:MFCD18452169

CID:1040393

PubChem ID:17942655

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 3-Biphenylboronic acid pinacol ester

- 4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl

- biphenyl-3-boronic acid pinacol ester

- 2-(BIPHENYL-3-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

- UUMDSELMDKINPL-UHFFFAOYSA-N

- 5267AC

- BC001259

- SY108398

- AX8236455

- ST24039807

- MF

- 2-[1,1′-Biphenyl]-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)

- 1,1′-Biphenyl-3-ylboronic acid pinacol ester

- MFCD18452169

- C18H21BO2

- SCHEMBL3362199

- [1,1'-BIPHENYL]-3-YLBORONIC ACID PINACOL ESTER

- 2-{[1,1'-BIPHENYL]-3-YL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

- Z2044738566

- AKOS016005606

- 3-Biphenylboronic acid, pinacol ester

- 2-([1,1\\'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- B6023

- 912844-88-3

- CS-B1262

- DS-18318

- DB-104280

- DTXSID20591682

- EN300-1706463

-

- MDL: MFCD18452169

- Inchi: 1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-12-8-11-15(13-16)14-9-6-5-7-10-14/h5-13H,1-4H3

- Chiave InChI: UUMDSELMDKINPL-UHFFFAOYSA-N

- Sorrisi: O1C(C)(C)C(C)(C)OB1C1C=C(C2C=CC=CC=2)C=CC=1

Proprietà calcolate

- Massa esatta: 280.16346g/mol

- Carica superficiale: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta legami ruotabili: 2

- Massa monoisotopica: 280.16346g/mol

- Massa monoisotopica: 280.16346g/mol

- Superficie polare topologica: 18.5Ų

- Conta atomi pesanti: 21

- Complessità: 344

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

- Punto di fusione: 80.0 to 84.0 deg-C

- Punto di ebollizione: 412.7±24.0℃ at 760 mmHg

- PSA: 18.46000

- LogP: 3.65280

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Informazioni sulla sicurezza

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dati doganali

- CODICE SA:2934999090

- Dati doganali:

Codice doganale cinese:

2934999090Panoramica:

293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B6023-1G |

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

912844-88-3 | >98.0%(GC)(T) | 1g |

¥70.00 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0853-10G |

2-([1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

912844-88-3 | 97% | 10g |

¥ 2,547.00 | 2023-04-13 | |

| Enamine | EN300-1706463-5.0g |

4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane |

912844-88-3 | 95% | 5.0g |

$138.0 | 2023-07-08 | |

| Enamine | EN300-1706463-0.1g |

4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane |

912844-88-3 | 95% | 0.1g |

$19.0 | 2023-07-08 | |

| Enamine | EN300-1706463-0.5g |

4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane |

912844-88-3 | 95% | 0.5g |

$39.0 | 2023-07-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061475-5g |

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

912844-88-3 | 98% | 5g |

¥98.00 | 2024-04-25 | |

| Enamine | EN300-1706463-0.05g |

4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane |

912844-88-3 | 95% | 0.05g |

$19.0 | 2023-07-08 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B6023-5G |

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

912844-88-3 | >98.0%(GC)(T) | 5g |

¥165.00 | 2024-04-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B857669-5g |

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

912844-88-3 | ≥98% | 5g |

¥1,415.70 | 2022-09-02 | |

| TRC | B705223-50mg |

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

912844-88-3 | 50mg |

$ 95.00 | 2022-06-06 |

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 12 h, 80 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Catalysts: (SP-4-3)-Carbonylchlorobis(trimethylphosphine)rhodium ; 12 h

1.2 Reagents: Oxygen ; 5 min

1.2 Reagents: Oxygen ; 5 min

Riferimento

- Efficient Rh-catalyzed C-H borylation of arene derivatives under photochemical conditions, Organic & Biomolecular Chemistry, 2015, 13(41), 10336-10340

Metodo di produzione 3

Condizioni di reazione

1.1 Catalysts: [[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazolium-4,5-diyl]-1,2-ph… ; 24 h, 100 °C

Riferimento

- Nickel-Catalyzed C(sp2)-H Borylation of Arenes, Organometallics, 2019, 38(17), 3286-3293

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium fluoride , Proton sponge Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Solvents: Toluene ; 24 h, 140 °C

Riferimento

- Rh-Catalyzed Direct Decarbonylative Borylation of Carboxylic Acids, Chemistry - A European Journal, 2023, 29(29),

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: N-Hydroxyphthalimide , tert-Butyl nitrite Catalysts: Lithium bromide Solvents: Acetonitrile ; 48 h, 80 °C

1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 21 h, 110 °C

1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 21 h, 110 °C

Riferimento

- Cleavage of C(aryl)-CH3 Bonds in the Absence of Directing Groups under Transition Metal Free Conditions, Angewandte Chemie, 2019, 58(16), 5392-5395

Metodo di produzione 6

Condizioni di reazione

1.1 Solvents: Diethyl ether ; overnight, rt

Riferimento

- Palladium-Catalyzed Monofluoromethylation of Arylboronic Esters with Fluoromethyl Iodide, Organic Letters, 2015, 17(12), 3086-3089

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Magnesium Catalysts: Cobalt chloride (CoCl2) , 2,4,6-Trimethyl-N-[1-methyl-3-[(2,4,6-trimethylphenyl)amino]-2-buten-1-ylidene]b… Solvents: Tetrahydrofuran ; 24 h, 60 °C

Riferimento

- Cobalt-Catalyzed Formation of Grignard Reagents via C-O or C-S Bond Activation, Journal of Organic Chemistry, 2022, 87(13), 8380-8389

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Catalysts: Iron(III) acetylacetonate Solvents: Toluene ; 16 h, 150 °C; 150 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Riferimento

- Iron-catalyzed borylation of aryl chlorides in the presence of potassium t-butoxide, ACS Catalysis, 2017, 7(5), 3199-3203

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 1-Hydroxypyrene Solvents: Tetrahydrofuran ; 18 h, 35 °C

Riferimento

- Bifunctional 1-Hydroxypyrene Photocatalyst for Hydrodesulfurization via Reductive C(Aryl)-S Bond Cleavage, Organic Letters, 2023, 25(18), 3293-3297

Metodo di produzione 10

Condizioni di reazione

1.1 Catalysts: Pyridine , Tetrabutylammonium acetate , 2,8-Dichloroindolo[2,1-b]quinazoline-6,12-dione Solvents: Acetone , Acetonitrile ; 6 h, 35 - 40 °C

Riferimento

- Organic charge-transfer complex induces chemoselective decarboxylation to aryl radicals for general functionalization, Chem, 2023, 9(10), 2997-3012

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine ; 3 h

Riferimento

- Electromagnetic Mill Promoted Mechanochemical Solvent-Free Palladium-Catalyzed Borylation of Aryl Bromides, Organic Letters, 2022, 24(36), 6604-6608

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 24 h, reflux

Riferimento

- Ligand-Enabled, Iridium-Catalyzed ortho-Borylation of Fluoroarenes, ACS Catalysis, 2021, 11(10), 5968-5973

Metodo di produzione 13

Condizioni di reazione

1.1 Catalysts: 2411767-15-0 ; 20 h, 120 °C

Riferimento

- Undirected ortho-selectivity in C-H borylation of arenes catalyzed by NHC platinum(0) complexes, Mendeleev Communications, 2020, 30(5), 569-571

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 18 h, reflux

Riferimento

- Fluorine-programmed nanozipping to tailored nanographenes on rutile TiO2 surfaces, Science (Washington, 2019, 363(6422), 57-60

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C

Riferimento

- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation, Organic Letters, 2021, 23(12), 4588-4592

Metodo di produzione 16

Condizioni di reazione

1.1 Catalysts: Triphenylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: Toluene , Octane ; 30 s, rt

1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C

1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C

Riferimento

- Nickel-catalyzed decarbonylative borylation of aroyl fluorides, Chemical Communications (Cambridge, 2018, 54(99), 13969-13972

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dimethyl carbonate ; 24 h, 35 °C

Riferimento

- Photoinduced Divergent Deaminative Borylation and Hydrodeamination of Primary Aromatic Amines, Organic Letters, 2022, 24(23), 4281-4285

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C

Riferimento

- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Cesium fluoride Catalysts: Chlorobis(tricyclohexylphosphine)copper Solvents: Toluene ; 24 h, 80 °C

Riferimento

- Copper-Catalyzed ipso-Borylation of Fluoroarenes, ACS Catalysis, 2017, 7(7), 4535-4541

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Lithium carbonate (Li2CO3) Catalysts: Tributylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: 1,4-Dioxane ; 36 h, 170 °C

Riferimento

- Functional Group Interconversion: Decarbonylative Borylation of Esters for the Synthesis of Organoboronates, Chemistry - A European Journal, 2016, 22(47), 16787-16790

Metodo di produzione 21

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C

Riferimento

- Metal-Free and Redox-Neutral Conversion of Organotrifluoroborates into Radicals Enabled by Visible Light, Angewandte Chemie, 2018, 57(41), 13499-13503

Metodo di produzione 22

Condizioni di reazione

1.1 Catalysts: 2756816-84-7 ; 72 h, 110 °C

Riferimento

- Rhodium Indenyl NHC and Fluorenyl-Tethered NHC Half-Sandwich Complexes: Synthesis, Structures and Applications in the Catalytic C-H Borylation of Arenes and Alkanes, Chemistry - A European Journal, 2021, 27(71), 17824-17833

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

- 3-Aminobiphenyl

- 3-Chlorobiphenyl

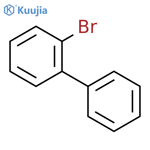

- 2-Bromo-1,1'-biphenyl

- [1,1'-Biphenyl]-3-carbonyl fluoride

- Phenyl [1,1'-biphenyl]-3-carboxylate

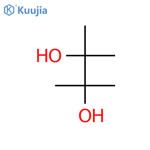

- 2,3-Dimethylbutane-2,3-diol

- 3-Methoxybiphenyl

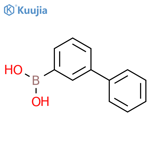

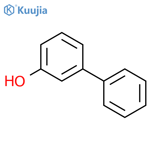

- 3-Phenylphenol

- Carbamic acid, diethyl-, [1,1'-biphenyl]-3-yl ester

- 4,4,5,5-Tetramethyl-2-[4-(methylthio)[1,1′-biphenyl]-3-yl]-1,3,2-dioxaborolane

- Bis(pinacolato)diborane

- 3-Methyl-1,1'biphenyl

- 3-Fluorobiphenyl

- Pinacolborane

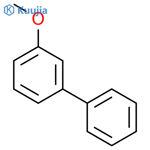

- 3-Bromobiphenyl

- 1,1'-biphenyl-3-carboxylic acid

- 3-Biphenylboronic acid

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Letteratura correlata

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868

912844-88-3 (2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Prodotti correlati

- 181219-01-2(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 401797-00-0(2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 253342-48-2(3-Tolylboronic Acid Pinacol Ester)

- 171364-80-0(Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)

- 68716-48-3(4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane)

- 144432-80-4(4-Biphenylboronic acid pinacol ester)

- 1092390-02-7(4,4,5,5-Tetramethyl-2-(4-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane)

- 207611-87-8(4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl)

- 128376-64-7(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

- 325142-93-6(2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:912844-88-3)2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Purezza:99%/99%

Quantità:5.0g/10.0g

Prezzo ($):192.0/319.0